molecular formula C8H8ClFO B13887850 2-Chloro-1-fluoro-3-methoxy-4-methylbenzene

2-Chloro-1-fluoro-3-methoxy-4-methylbenzene

Cat. No.: B13887850
M. Wt: 174.60 g/mol
InChI Key: XAJCKOPNHRWMPM-UHFFFAOYSA-N
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Description

2-Chloro-1-fluoro-3-methoxy-4-methylbenzene is an organic compound with the molecular formula C8H8ClFO. It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, methoxy, and methyl groups. This compound is primarily used in research and development within the pharmaceutical and chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-fluoro-3-methoxy-4-methylbenzene typically involves the halogenation of a methoxy-methylbenzene derivative. The process includes:

    Halogenation: Introduction of chlorine and fluorine atoms into the benzene ring.

    Methoxylation: Addition of a methoxy group (-OCH3) to the benzene ring.

    Methylation: Addition of a methyl group (-CH3) to the benzene ring.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-fluoro-3-methoxy-4-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to remove halogen atoms.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

Scientific Research Applications

2-Chloro-1-fluoro-3-methoxy-4-methylbenzene is used in various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex organic molecules.

    Biology: Studying the effects of halogenated benzene derivatives on biological systems.

    Medicine: Investigating potential pharmaceutical applications, such as drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for 2-Chloro-1-fluoro-3-methoxy-4-methylbenzene involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The compound’s halogen atoms can form strong interactions with these targets, affecting their function and leading to various biological effects. The methoxy and methyl groups can also influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-fluoro-1-methoxy-4-methylbenzene: Similar structure but different positions of the substituents.

    2-Chloro-1-fluoro-4-methoxy-3-methylbenzene: Another isomer with different substituent positions.

Uniqueness

2-Chloro-1-fluoro-3-methoxy-4-methylbenzene is unique due to its specific arrangement of substituents, which can lead to distinct chemical and biological properties compared to its isomers .

Properties

Molecular Formula

C8H8ClFO

Molecular Weight

174.60 g/mol

IUPAC Name

2-chloro-1-fluoro-3-methoxy-4-methylbenzene

InChI

InChI=1S/C8H8ClFO/c1-5-3-4-6(10)7(9)8(5)11-2/h3-4H,1-2H3

InChI Key

XAJCKOPNHRWMPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)Cl)OC

Origin of Product

United States

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